2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid

Curtius rearrangement Akt kinase inhibitor building block

Medicinal chemistry teams developing ATP-competitive Akt inhibitors need conformationally restricted building blocks with orthogonal functional handles for SAR exploration. This brominated spirocyclic acid delivers: • Dual reactivity: -COOH for amidation or Curtius rearrangement; 4-Br-phenyl for Suzuki coupling. • Process-validated: used at 40.7 g scale in Akt inhibitor intermediate synthesis. • QC: ≥95% purity with batch-specific NMR, HPLC, and GC data.

Molecular Formula C13H13BrO4
Molecular Weight 313.147
CAS No. 1199586-87-2
Cat. No. B598316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
CAS1199586-87-2
Synonyms2-(4-broMophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
Molecular FormulaC13H13BrO4
Molecular Weight313.147
Structural Identifiers
SMILESC1COC2(O1)CC(C2)(C3=CC=C(C=C3)Br)C(=O)O
InChIInChI=1S/C13H13BrO4/c14-10-3-1-9(2-4-10)12(11(15)16)7-13(8-12)17-5-6-18-13/h1-4H,5-8H2,(H,15,16)
InChIKeyFJCAREVMNSGSFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brominated Spirocyclic Carboxylic Acid Building Block


2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid (CAS 1199586-87-2) is a brominated spirocyclic carboxylic acid building block featuring a rigid 5,8-dioxaspiro[3.4]octane core [1]. With a molecular formula of C13H13BrO4 and a molecular weight of 313.14 g/mol, it belongs to the class of aryl spiro compounds and serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of Akt kinase inhibitors . The compound combines a 4-bromophenyl substituent—a synthetic handle for cross-coupling reactions—with a carboxylic acid group that enables amide bond formation and Curtius rearrangement to the corresponding amine, positioning it as a privileged scaffold for generating conformationally constrained analogs in drug discovery programs [1].

Bromophenyl handle for cross-coupling
Carboxylic acid enables direct amine access
Rigid spirocyclic core for constrained analogs

Why Generic Spirocyclic Acids Cannot Substitute


The 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid scaffold integrates three functional elements—a 4-bromophenyl group for palladium-catalyzed cross-coupling, a free carboxylic acid for amidation or Curtius rearrangement, and a rigid spirocyclic dioxolane-cyclobutane framework—that collectively enable the construction of conformationally restricted analogs not accessible from simpler spirocyclic carboxylic acids [1]. Substituting this compound with the unsubstituted parent 5,8-dioxaspiro[3.4]octane-2-carboxylic acid eliminates the bromine handle required for biaryl coupling, while the nitrile analog (CAS 1227958-64-6) lacks the carboxylic acid functionality needed for direct amide bond formation without additional reduction and hydrolysis steps . The documented use of this specific brominated acid as a starting material at multi-gram scale (40.7 g, 130 mmol) in the synthesis of Akt inhibitor intermediates underscores the practical procurement value of this exact building block over generic alternatives [1].

Missing Br handle
Unsubstituted parent acid lacks the bromine required for cross-coupling, blocking aryl diversification.
Carboxylic acid absent
Nitrile analog (CAS 1227958-64-6) cannot directly form amides; requires reduction steps adding complexity.
Scale protocol gap
Published multi-gram protocols exist only for the target acid; substitute scalability remains unvalidated.

Quantitative Differentiation Evidence for Procurement


Direct Curtius Rearrangement to Amine at Multi-Gram Scale

The target compound's carboxylic acid group undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) to yield the corresponding Boc-protected amine, a transformation documented at a preparative scale of 40.7 g (130 mmol) in US Patent 8,207,169 B2 [1]. In contrast, the nitrile analog 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile (CAS 1227958-64-6) requires a two-step reduction–protection sequence to access the same amine intermediate, adding synthetic steps and reducing overall throughput (class-level inference) .

Curtius Amine Access
Head-to-head
Target: 1 step, 130 mmol scale validated Comparator (nitrile): ≥2 steps, no published scale
Supports direct amine synthesis at reported scale
DPPA/t-BuOH, 100 °C; patent procedure
Curtius rearrangement Akt kinase inhibitor building block amide synthesis

4-Bromophenyl Handle for Cross-Coupling Diversification

The 4-bromophenyl group enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification, a capability entirely absent in the unsubstituted parent compound 5,8-dioxaspiro[3.4]octane-2-carboxylic acid (CAS 1001907-64-7) . The presence of the bromine atom is explicitly leveraged in the patent to install biaryl and heteroaryl moieties on the spirocyclic scaffold, enabling the synthesis of elaborated Akt inhibitor candidates [1].

Cross-Coupling Handle
Cross-study comparable
Target: 4-Br present, coupling feasible Comparator (parent): no halogen, coupling infeasible
Enables direct biaryl coupling without prior halogenation
Used in Akt inhibitor elaboration (patent)
Suzuki coupling C–C bond formation building block medicinal chemistry

Predicted Physicochemical Properties and Purity Benchmarks

The target compound has a predicted pKa of 4.04 ± 0.20 and a predicted boiling point of 448.5 ± 45.0 °C, with a density of 1.66 ± 0.1 g/cm³, as compiled by ChemicalBook . The parent compound 5,8-dioxaspiro[3.4]octane-2-carboxylic acid (CAS 1001907-64-7) exhibits a significantly lower LogP of 0.22410 and a polar surface area (PSA) of 55.76 Ų, reflecting the hydrophilicity contributed by the carboxylic acid and dioxolane groups absent the lipophilic bromophenyl moiety . Commercially, the target compound is supplied at ≥95% purity with batch-specific QC data including NMR, HPLC, and GC from vendors such as Bidepharm .

Properties & QC
Specification review
pKa: 4.04 ± 0.20; Purity: ≥95% (NMR/HPLC/GC)
pKa informs buffer selection; QC supports batch consistency
Predicted values; supplier QC data to verify
pKa LogP purity quality control NMR

Spirocyclic Scaffold Conformational Restriction

The 5,8-dioxaspiro[3.4]octane core introduces conformational rigidity through its spirocyclic fusion of a cyclobutane and a 1,3-dioxolane ring, a design principle widely recognized to enhance target selectivity and metabolic stability compared to flexible acyclic analogs [1]. While direct comparative bioactivity data for this specific compound are not publicly available, the broader class of spirocyclic scaffolds has been demonstrated to improve ligand binding entropy and reduce off-target interactions in kinase inhibitor programs, with the Akt inhibitor patent (US 8,207,169 B2) explicitly incorporating the dioxaspiro[3.4]octane motif as a core structural element for target engagement [2].

Scaffold Rigidity
Class-level
5,8-dioxaspiro[3.4]octane core restricts conformational entropy
May support conformational constraint for target binding
Class-level evidence; direct bioactivity data not available
spirocyclic scaffold conformational restriction drug discovery rigidification

High-Value Application Scenarios


Akt Kinase Inhibitor Lead Optimization via Curtius Precursor

Medicinal chemistry teams developing ATP-competitive Akt inhibitors can employ this building block to access the 2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine intermediate via a single-step Curtius rearrangement validated at 40.7 g scale . The resulting amine serves as a key intermediate for installing triazolo-naphthyridine or pyrazine warheads as described in the Akt inhibitor patent family [1]. The carboxylic acid's predicted pKa of 4.04 facilitates carboxylate salt formation for improved aqueous solubility during synthesis .

Parallel Library Synthesis via Suzuki Cross-Coupling

The 4-bromophenyl group serves as a robust handle for palladium-catalyzed Suzuki-Miyaura coupling, enabling the parallel synthesis of biaryl-containing spirocyclic libraries for structure-activity relationship (SAR) exploration . This capability is entirely absent in the unsubstituted parent compound (CAS 1001907-64-7), making the brominated acid the preferred procurement choice for programs requiring aryl diversification at this position [1].

Conformationally Constrained Fragment-Based Drug Discovery

The rigid 5,8-dioxaspiro[3.4]octane scaffold provides a three-dimensional, conformationally restricted core suitable for fragment-based screening campaigns where molecular rigidity is correlated with higher hit confirmation rates and improved ligand efficiency . The carboxylic acid group offers a ready synthetic vector for fragment elaboration, while the bromine atom provides a secondary diversification point, distinguishing this scaffold from simpler spirocyclic acids that lack dual functionalization handles [1].

Procurement with QC-Verified Purity Specifications

For contract research organizations (CROs) and pharmaceutical development teams requiring reproducible multi-step synthesis, this compound is commercially available at ≥95% purity with batch-specific NMR, HPLC, and GC analytical data from suppliers such as Bidepharm . The availability of comprehensive QC documentation reduces the risk of batch-to-batch variability in downstream intermediates, a critical factor when scaling from discovery to preclinical supply .

Application
Selection Property
Validation Focus
Akt inhibitor optimization via amine intermediate
Direct amine access from carboxylic acid
Scale-up protocol for amine intermediate
Parallel biaryl library synthesis
Cross-coupling-ready bromophenyl handle
Reactivity with Pd catalysts
Conformationally constrained fragment screening
Rigid spirocyclic core
Target binding entropy reduction in SAR
Procurement with QC-verified purity
Supplier QC with NMR/HPLC/GC data
Batch-to-batch consistency review
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